

# An In-depth Technical Guide to Dibenzenesulfonimide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Dibenzenesulfonimide*

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## Abstract

**Dibenzenesulfonimide**, also known as N-(phenylsulfonyl)benzenesulfonamide, is a synthetic organic compound with significant applications in various chemical and industrial processes. This technical guide provides a comprehensive overview of its core chemical properties, molecular structure, and detailed experimental protocols for its synthesis. The information is presented to support research, development, and application of this versatile molecule.

## Chemical Properties

**Dibenzenesulfonimide** is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> It is characterized by its high melting point and limited solubility in water, though it readily dissolves in alkaline solutions due to the acidic nature of the imide proton.<sup>[1]</sup>

## Physical and Chemical Data

The key physicochemical properties of **dibenzenesulfonimide** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub> S <sub>2</sub>	[2]
Molecular Weight	297.35 g/mol	[2]
Melting Point	150-155 °C	[2]
Boiling Point (Predicted)	480.6 ± 28.0 °C	[2]
Density (Predicted)	1.418 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	-1.10 ± 0.40	[2]
Water Solubility	Slightly soluble	[1]
Appearance	White to off-white crystalline solid	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for **dibenzenesulfonimide** is not readily available in the public domain. However, based on the structure and data from analogous sulfonamides, the expected spectral features are outlined below.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two phenyl rings would likely appear as complex multiplets due to coupling. The acidic imide proton (N-H) may appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum would display signals corresponding to the carbon atoms of the two benzene rings. Due to the symmetry of the molecule, fewer than 12 signals might be observed. The carbons attached to the sulfur atoms would be deshielded and appear at a lower field compared to the other aromatic carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of **dibenzenesulfonimide** would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

- N-H stretch: A sharp to broad band in the region of 3200-3400  $\text{cm}^{-1}$ .
- S=O stretch (asymmetric and symmetric): Strong absorptions around 1350  $\text{cm}^{-1}$  and 1160  $\text{cm}^{-1}$ , respectively.
- Aromatic C-H stretch: Peaks above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C stretch: Bands in the 1450-1600  $\text{cm}^{-1}$  region.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 297$ . Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the loss of  $\text{SO}_2$ .

## Molecular Structure

**Dibenzenesulfonimide** consists of two benzenesulfonyl groups attached to a central nitrogen atom. The geometry around the sulfur atoms is tetrahedral. The molecule possesses a plane of symmetry bisecting the N-H bond.

## Crystallographic Data

While a full crystallographic information file (CIF) is not publicly available, the crystal structure of dibenzenesulfonamide has been reported to be monoclinic with the space group  $P2_1/c$ . The reported cell parameters are  $a = 10.214(9) \text{ \AA}$ ,  $b = 11.371(5) \text{ \AA}$ ,  $c = 20.939(16) \text{ \AA}$ , and  $\beta = 115.399(2)^\circ$ .

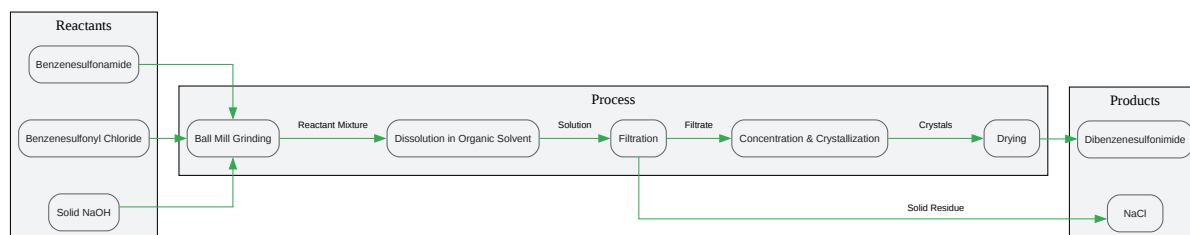
## Experimental Protocols

Several methods for the synthesis of **dibenzenesulfonimide** have been reported. Below are detailed protocols for two common approaches.

### Synthesis via Solvent-Free Grinding

This method offers an environmentally friendly and efficient route to **dibenzenesulfonimide**.

Workflow Diagram:



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Caption: Workflow for the solvent-free synthesis of **dibenzenesulfonimide**.

#### Methodology:

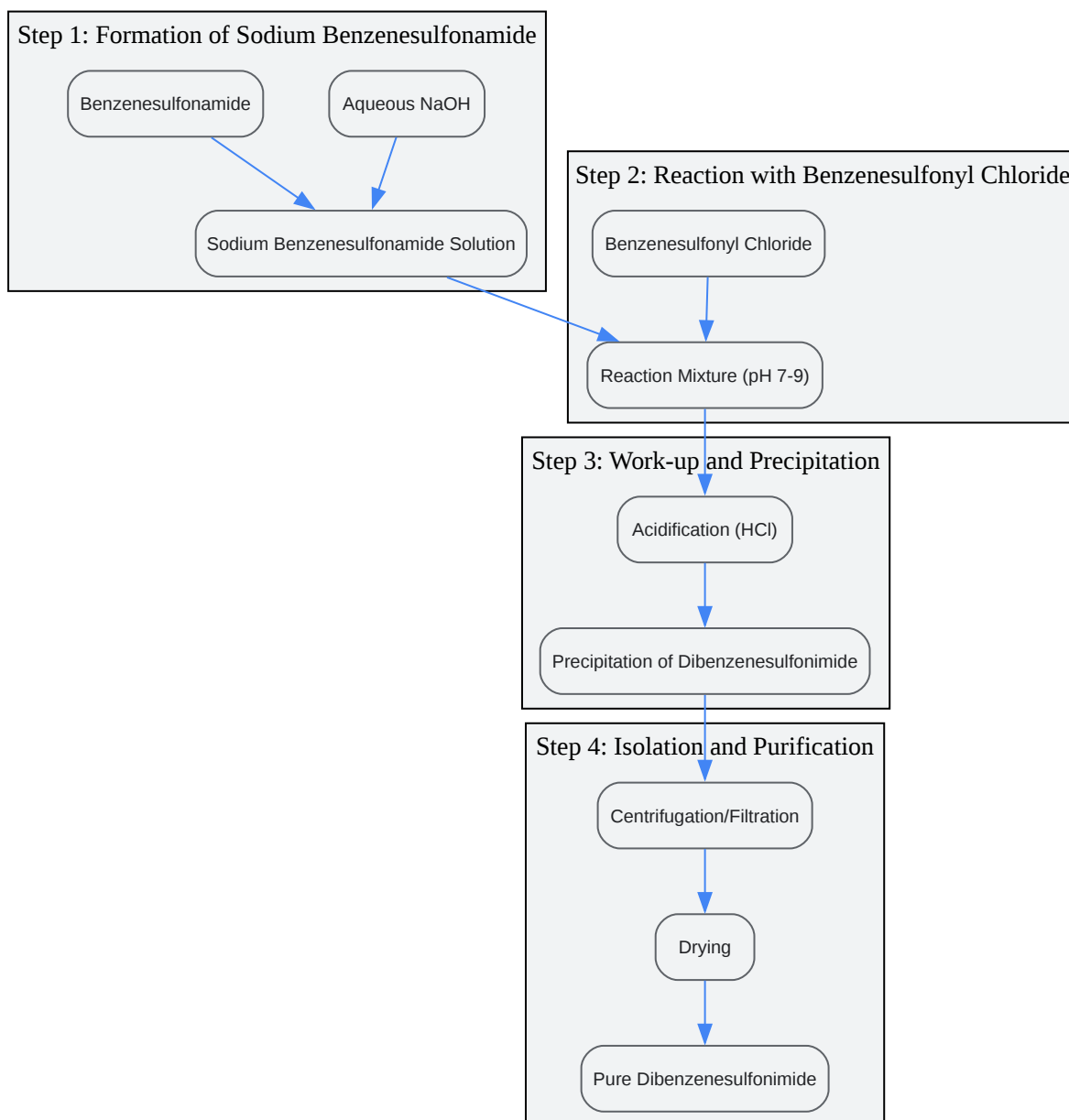
- Add benzenesulfonamide (1.0 eq) and benzenesulfonyl chloride (1.0-1.2 eq) to a stainless steel ball mill.
- Grind the mixture for 5 minutes at room temperature to ensure thorough mixing.
- Add solid sodium hydroxide (1.0-1.2 eq) portion-wise to the ball mill, with grinding for 3-7 minutes after each addition, while maintaining the temperature below 60 °C.
- After the final addition of NaOH, continue grinding for an additional 15 minutes.
- Transfer the solid reaction mixture to a flask and dissolve it in a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane).
- Heat the mixture to reflux for 30 minutes with stirring.
- Filter the hot solution to remove the sodium chloride byproduct.

- Wash the solid residue with the hot solvent.
- Combine the filtrates and concentrate the solution by evaporation until crystallization begins.
- Cool the mixture to room temperature to allow for complete crystallization.
- Collect the crystals by filtration and dry them under vacuum.

## Synthesis in Alkaline Solution

This is a more traditional method for the synthesis of **dibenzenesulfonimide**.

Logical Relationship Diagram:



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Caption: Logical flow of the synthesis of **dibenzenesulfonimide** in alkaline solution.

#### Methodology:

- Dissolve benzenesulfonamide in an alkaline solution (e.g., aqueous sodium hydroxide).<sup>[1]</sup>
- To this solution, add benzenesulfonyl chloride dropwise while simultaneously adding a sodium hydroxide solution to maintain the pH of the reaction mixture between 7 and 9.<sup>[1]</sup>
- After the addition is complete, heat the mixture under reflux for one hour.<sup>[1]</sup>
- Cool the reaction mixture and then acidify it with hydrochloric acid.<sup>[1]</sup>
- The product, **dibenzenesulfonimide**, will precipitate out of the solution.
- Isolate the solid product by filtration or centrifugation.<sup>[1]</sup>
- Wash the product with water to remove any remaining salts.
- Dry the purified **dibenzenesulfonimide**.

## Reactivity and Stability

**Dibenzenesulfonimide** is a stable compound under normal conditions. The two electron-withdrawing benzenesulfonyl groups make the imide proton acidic, allowing it to react with bases to form salts. Information on its specific thermal and hydrolytic degradation pathways is limited, but like other sulfonamides, it can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the S-N bond.

## Conclusion

**Dibenzenesulfonimide** is a compound with well-defined chemical and physical properties. Its synthesis is achievable through various methods, including environmentally benign solvent-free approaches. The structural features, particularly the acidic imide proton, dictate its reactivity. This guide provides a foundational understanding for professionals working with or exploring the applications of **dibenzenesulfonimide**. Further research into its detailed spectroscopic characterization and degradation pathways would be beneficial for a more complete understanding of this molecule.

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## References

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